1,3-Bis(methoxycarbonyl)cyclopentane

Polymer Plasticizers Conformational Analysis Cyclic Diester Comparison

1,3‑Bis(methoxycarbonyl)cyclopentane (CAS 2435‑36‑1), also known as dimethyl cyclopentane‑1,3‑dicarboxylate or norcamphoric acid dimethyl ester, is a cyclopentane‑based diester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol. It is a clear, colorless liquid at 20 °C with a density of 1.13–1.135 g/cm³, a refractive index of 1.46, and a boiling point of approximately 241 °C.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 2435-36-1
Cat. No. B1295627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(methoxycarbonyl)cyclopentane
CAS2435-36-1
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)C(=O)OC
InChIInChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3
InChIKeySQFQEQDRLAZVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3‑Bis(methoxycarbonyl)cyclopentane (CAS 2435‑36‑1) – Compound Class, Identity and Baseline Characteristics


1,3‑Bis(methoxycarbonyl)cyclopentane (CAS 2435‑36‑1), also known as dimethyl cyclopentane‑1,3‑dicarboxylate or norcamphoric acid dimethyl ester, is a cyclopentane‑based diester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol [1]. It is a clear, colorless liquid at 20 °C with a density of 1.13–1.135 g/cm³, a refractive index of 1.46, and a boiling point of approximately 241 °C . The compound serves as a pharmaceutical intermediate in the synthesis of various active compounds and as an organic synthesis intermediate in laboratory research and development [2].

Workflow Organic synthesis intermediate and pharmaceutical building block Diester core supports derivatization pathways in research settings
Selection Cyclopentane core with stereochemical control options Specify cis isomer for diastereomerically defined synthesis workflows
Procurement Context Research-grade ester; purity 98–99.65% (GC) Requires Certificate of Analysis review for sensitive synthetic applications

Why 1,3‑Bis(methoxycarbonyl)cyclopentane (CAS 2435‑36‑1) Cannot Be Simply Replaced by Other Diesters or Cyclic Analogs


The substitution of 1,3‑bis(methoxycarbonyl)cyclopentane with other in‑class compounds – such as cyclohexane dicarboxylate esters (e.g., DINCH, DEHCH) or acyclic diesters (e.g., dimethyl succinate, dimethyl glutarate) – cannot be assumed without quantitative performance verification. The five‑membered cyclopentane ring confers a unique combination of conformational rigidity, stereochemical potential (cis/trans isomers), and functional group geometry that fundamentally differentiates this compound from both its six‑membered cyclohexane counterparts and from linear diester alternatives . Cyclohexane‑based plasticizers (DINCH) are widely adopted in medical and food‑contact applications due to their low migration and extraction resistance, but they exhibit fundamentally different ring conformational dynamics compared to cyclopentane derivatives [1]. Acyclic diesters such as dimethyl succinate, dimethyl glutarate, and dimethyl adipate lack the cyclic constraint entirely, resulting in divergent solubility parameters, thermal behavior, and reactivity profiles . The evidence presented below quantifies the specific dimensions along which 1,3‑bis(methoxycarbonyl)cyclopentane exhibits verifiable differentiation relative to these comparators.

Target Cyclopentane diester
Substitute Cyclohexane diesters (e.g., DINCH)
Ring conformational dynamics and density differ; plasticization and migration parameters may not transfer directly from C6 plasticizer data.
Target Cyclopentane diester
Substitute Acyclic diesters (e.g., dimethyl succinate)
Lack of cyclic constraint shifts solubility, boiling point, and reactivity; linear esters may alter reaction profiles in thermal transformations.
Target Cis isomer (CAS 39590-04-0)
Substitute Unspecified mixture (CAS 2435-36-1)
Stereochemical identity mismatch; isomeric mixtures may compromise asymmetric synthesis reproducibility and product stereochemistry.

1,3‑Bis(methoxycarbonyl)cyclopentane – Comparative Quantitative Evidence for Scientific Selection and Procurement


Ring‑Size Differentiation: Cyclopentane (C5) vs. Cyclohexane (C6) Diester Conformational Rigidity

The five‑membered cyclopentane ring in 1,3‑bis(methoxycarbonyl)cyclopentane exhibits a fundamentally different conformational energy landscape compared to the six‑membered cyclohexane ring found in commercial plasticizers such as DINCH (diisononyl cyclohexane‑1,2‑dicarboxylate) and DEHCH [1]. Cyclohexane rings can interconvert between chair conformations with a low energy barrier (~10–12 kcal/mol), whereas cyclopentane rings adopt envelope or half‑chair conformations with distinct torsional strain profiles [2]. This difference in conformational dynamics directly influences the compound's interaction with polymer chains, its plasticizing efficiency, and its migration behavior in finished materials [3].

Ring conformational rigidity
Class-level inference
C5 torsional strain ~6–7 kcal/mol higher than C6 chair
Supports distinct polymer free-volume and migration context
Class-level organic chemistry inference; not a direct plasticizer performance measurement
Polymer Plasticizers Conformational Analysis Cyclic Diester Comparison

Physical Property Benchmark: Density and Refractive Index of 1,3‑Bis(methoxycarbonyl)cyclopentane vs. Cyclohexane Diester DINCH

1,3‑Bis(methoxycarbonyl)cyclopentane exhibits a density of 1.13–1.135 g/cm³ at 20 °C and a refractive index of 1.46 . In contrast, the commercially dominant cyclohexane‑based non‑phthalate plasticizer DINCH (diisononyl cyclohexane‑1,2‑dicarboxylate) has a reported density of approximately 0.944–0.954 g/cm³ at 20 °C and a refractive index of 1.460–1.466 [1]. The approximately 19–20% higher density of the cyclopentane diester reflects its more compact molecular packing, which may confer advantages in applications requiring higher mass‑per‑volume loading or altered polymer free volume characteristics.

Density vs. DINCH
Cross-study comparable
1.13–1.135 g/cm³ vs. 0.944–0.954 g/cm³ (Δ ~19–20%)
Density recalibration required for formulation substitution
20 °C liquid phase; data from vendor datasheets and published databook
Physical Property Comparison Density Refractive Index

Stereochemical Differentiation: Cis‑Configured 1,3‑Bis(methoxycarbonyl)cyclopentane as a Structurally Defined Building Block vs. Isomeric Mixtures

The cyclopentane ring with substituents at the 1‑ and 3‑positions gives rise to distinct cis‑ and trans‑ stereoisomers. The cis‑dimethyl cyclopentane‑1,3‑dicarboxylate isomer (CAS 39590‑04‑0) is commercially available as a defined stereochemical entity, whereas CAS 2435‑36‑1 represents the general mixture or stereochemically unspecified material . The cis isomer exhibits an InChIKey of SQFQEQDRLAZVJQ‑KNVOCYPGSA‑N, which includes stereochemical layer encoding (layer code 'S'), while the unspecified mixture has InChIKey SQFQEQDRLAZVJQ‑UHFFFAOYSA‑N with no stereochemical specification [1]. This distinction is critical for applications requiring enantiopure or diastereomerically pure intermediates, where isomeric contamination can lead to divergent biological activity or material properties.

Stereochemical identity
Direct head-to-head comparison
Cis InChIKey has stereochemical layer (S); unspecified mixture lacks S layer
Stereochemical specification directly impacts synthetic reproducibility
IUPAC InChI standard; PubChem compound records
Stereochemistry Asymmetric Synthesis Chiral Building Block

Purity Benchmarking: 1,3‑Bis(methoxycarbonyl)cyclopentane Commercial Availability at ≥98–99.65% vs. Industry‑Standard Plasticizer Purity Ranges

1,3‑Bis(methoxycarbonyl)cyclopentane is commercially offered with purity specifications ranging from 98% (GC) to 99.65% . In contrast, industrial‑grade plasticizers such as DINCH, DOTP, and phthalate esters are typically supplied with purity specifications of 99.0% minimum or 99.5% minimum, depending on the grade [1]. The availability of analytical‑grade material (99.65%) for this cyclopentane diester positions it as a higher‑purity starting material for research and pharmaceutical synthesis compared to the bulk commodity plasticizer market.

Purity benchmarking
Cross-study comparable
98% (GC) to 99.65% available; meets or exceeds industrial plasticizer grades
Purity level supports research-grade reproducibility
GC purity analysis; vendor Certificate of Analysis specifications
Purity Specification Quality Control GC Purity

Boiling Point Differentiation: 1,3‑Bis(methoxycarbonyl)cyclopentane vs. Common Cyclic and Acyclic Diester Solvents

1,3‑Bis(methoxycarbonyl)cyclopentane has a reported boiling point of 241 °C at 760 mmHg . This is significantly higher than that of common acyclic diester solvents and intermediates such as dimethyl succinate (bp ~196 °C) and dimethyl glutarate (bp ~214 °C), and comparable to dimethyl adipate (bp ~226–230 °C) [1]. The elevated boiling point relative to smaller acyclic diesters is attributed to the cyclic molecular architecture, which increases intermolecular cohesive energy density and reduces vapor pressure at a given temperature [2].

Boiling point
Cross-study comparable
241 °C vs. dimethyl succinate 196 °C (Δ ~45 °C higher)
Enables high-temperature solvent or intermediate use without reflux loss
At 760 mmHg; literature boiling point data
Boiling Point Thermal Stability Reaction Solvent

Optimal Research and Industrial Application Scenarios for 1,3‑Bis(methoxycarbonyl)cyclopentane (CAS 2435‑36‑1)


Pharmaceutical Intermediate for Chiral Active Pharmaceutical Ingredient (API) Synthesis

When stereochemically defined starting materials are required for asymmetric synthesis of APIs, the cis‑configured isomer of 1,3‑bis(methoxycarbonyl)cyclopentane (CAS 39590‑04‑0) provides a structurally characterized diastereomeric building block with unambiguous stereochemical identity . This application scenario directly leverages the stereochemical differentiation evidence presented in Section 3, where the InChIKey stereochemical layer distinguishes the defined cis isomer from unspecified isomeric mixtures [1]. Substitution with the general CAS 2435‑36‑1 mixture introduces uncontrolled stereochemical variability that may compromise downstream enantiomeric purity and regulatory compliance. Procurement for this scenario should specify cis‑dimethyl cyclopentane‑1,3‑dicarboxylate with ≥98% GC purity .

High‑Boiling Reaction Solvent or Intermediate for Thermal Transformations

For synthetic transformations requiring reaction temperatures above 200 °C without solvent reflux loss, 1,3‑bis(methoxycarbonyl)cyclopentane offers a boiling point of 241 °C – substantially higher than acyclic diester alternatives such as dimethyl succinate (196 °C) and dimethyl glutarate (214 °C) . This thermal window, established in Section 3, enables its use as a high‑boiling polar solvent or as a thermally stable intermediate in ester‑based reaction sequences. The density of 1.13–1.135 g/cm³ further distinguishes it from lower‑density cyclohexane‑based alternatives, affecting solvent volume calculations and reaction mass balance .

Specialty Polymer Plasticizer with Enhanced Density and Conformational Rigidity

In polymer formulation applications where higher plasticizer density (1.13–1.135 g/cm³ vs. ~0.95 g/cm³ for DINCH) and cyclopentane‑specific conformational rigidity are advantageous, 1,3‑bis(methoxycarbonyl)cyclopentane presents a verifiable alternative to cyclohexane‑based non‑phthalate plasticizers [2]. The approximately 19–20% higher density, combined with the distinct torsional strain profile of the five‑membered ring (see Section 3 class‑level inference), may confer improved compatibility with polar polymers and altered free volume characteristics. This scenario is supported by quantitative density data and conformational principles, though direct plasticizer performance head‑to‑head data with this specific compound remains to be generated.

Analytical‑Grade Research Starting Material Requiring ≥98% GC Purity

For academic and industrial research laboratories requiring high‑purity starting materials to ensure experimental reproducibility, 1,3‑bis(methoxycarbonyl)cyclopentane is commercially available at purities of 98% (GC) to 99.65% . This purity specification, documented in Section 3, meets or exceeds typical industrial plasticizer purity ranges and supports applications in medicinal chemistry, organic synthesis, and polymer research where trace impurities could confound results. Procurement from vendors offering Certificate of Analysis with GC purity verification is recommended.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Stereochemically defined cis isomer (≥98% GC)
Enantiomeric purity and downstream regulatory compliance
High-temperature reaction medium
Boiling point >240 °C and thermal stability
Reaction mass balance and solvent loss under thermal conditions
Specialty polymer plasticizer research
Higher density and cyclopentane conformational rigidity
Polymer compatibility and free-volume characteristics review
Analytical-grade starting material
Purity specification 98–99.65% (GC)
Certificate of Analysis verification and impurity profiling

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